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L-Propargyl-cysteine

Cat. No.: B1578951
M. Wt: 159.21
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Description

Significance of Cysteine Derivatives in Biological Systems

Cysteine, a semi-essential proteinogenic amino acid, plays a pivotal role in a multitude of biological processes. researchgate.netwikipedia.org Its defining feature is the thiol (sulfhydryl) group in its side chain, which is highly reactive and participates in a diverse range of biochemical reactions. wikipedia.orgnih.gov This reactivity allows cysteine residues in proteins to act as potent nucleophiles, bind metal ions, and form disulfide bonds, which are crucial for stabilizing the tertiary structure of many proteins, particularly those secreted from cells. wikipedia.orgbachem.com

The modification of cysteine to create derivatives leads to compounds with altered or novel biological activities. ontosight.ai These derivatives are central to various fields:

Redox Biology: The thiol group's ability to undergo redox reactions makes cysteine a key player in antioxidant defense systems. It is a precursor to glutathione (B108866), a major cellular antioxidant that protects against oxidative stress. researchgate.netnih.gov

Enzyme Function: Cysteine residues are frequently found in the active sites of enzymes, such as cysteine proteases, where they are essential for catalytic activity. researchgate.netbachem.com

Bioconjugation: The unique reactivity of the cysteine thiol makes it a prime target for site-specific modification of proteins, a technique widely used in developing therapeutics like antibody-drug conjugates (ADCs). rsc.org

Native Chemical Ligation (NCL): The synthesis of large proteins from smaller peptide fragments often relies on NCL, a key reaction that involves a peptide with an N-terminal cysteine. bachem.comrsc.org

Overview of Alkyne-Functionalized Amino Acids in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. A cornerstone of this field is the "click chemistry" concept, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.deresearchgate.net This reaction forms a stable triazole linkage between an alkyne and an azide (B81097). iris-biotech.de

Introducing a small, chemically unique functional group like an alkyne into a biomolecule, such as an amino acid, allows researchers to tag and visualize these molecules in their native environment. escholarship.org Alkyne-functionalized amino acids can be incorporated into proteins through various methods, including solid-phase peptide synthesis or by using engineered transfer RNA synthetases in living cells. iris-biotech.deescholarship.org Once incorporated, the alkyne handle can be selectively reacted with an azide-bearing probe (e.g., a fluorescent dye) for applications in:

Protein labeling and imaging. escholarship.org

Identifying protein-protein interactions.

Studying protein function and trafficking. acs.org

The alkyne group is particularly advantageous due to its small size and its unique Raman spectroscopy signal, which falls in a spectral region that is silent in cells, enabling live-cell imaging without the need for large fluorescent tags. escholarship.org

Historical Context and Evolution of Research on L-Propargyl-cysteine

The synthesis of this compound is typically achieved through the reaction of L-cysteine with propargyl bromide. plos.orgnih.govresearchgate.net Early research on this compound (also referred to as SPRC or ZYZ-802 in some literature) focused on its capacity to act as a modulator of endogenous hydrogen sulfide (B99878) (H₂S). nih.govnih.gov H₂S is recognized as a gasotransmitter, a signaling molecule with important roles in the cardiovascular and nervous systems. ontosight.aiplos.org

Unlike direct H₂S donors like sodium hydrosulfide (B80085) (NaHS), which cause a rapid spike in H₂S levels, this compound was developed as a slow-release donor. plos.orgfrontiersin.org It serves as a substrate for the enzyme cystathionine (B15957) γ-lyase (CSE), one of the primary enzymes responsible for endogenous H₂S production. plos.orgnih.gov This property led to numerous studies investigating its therapeutic potential in conditions associated with inflammation and oxidative stress, such as cardiovascular diseases. plos.orgnih.govfrontiersin.org

More recently, the focus has expanded to leverage the propargyl group's alkyne functionality. Researchers have utilized S-Propargyl-cysteine as a protected form of cysteine in protein synthesis. rsc.org The propargyl group acts as a protecting cap on the reactive thiol, which can later be removed under specific conditions, allowing for controlled disulfide bond formation or other modifications. rsc.org

Current Research Trajectories and Future Prospects

Current research on this compound continues along two main trajectories: its role as an H₂S donor and its utility in bioorthogonal applications.

As an H₂S Donor: Studies continue to explore the therapeutic effects of this compound in a wide range of disease models. Research has shown its potential to reduce inflammation, protect against oxidative stress, and promote angiogenesis (the formation of new blood vessels). nih.govnih.govmdpi.com It has been investigated for its beneficial effects in conditions such as atherosclerosis, peripheral nerve injury, and pancreatitis. plos.orgfrontiersin.orgmdpi.com Future work in this area will likely focus on elucidating the precise molecular mechanisms behind these protective effects and exploring its potential in additional disease contexts like temporomandibular joint osteoarthritis. nih.gov

In Bioorthogonal Chemistry: The presence of the terminal alkyne makes this compound a powerful tool for chemical biologists. ontosight.ai Its use in unnatural amino acid mutagenesis allows for the creation of proteins with a built-in "clickable" handle. rsc.org This enables precise, site-specific labeling of proteins for advanced imaging and functional studies. Future prospects include using this tool to track protein dynamics in real-time within living cells and to construct complex bioconjugates with novel functions. acs.org

The dual nature of this compound—as both a biologically active H₂S modulator and a chemically versatile bioorthogonal tool—ensures its continued relevance and expanding application in cutting-edge chemical biology and biomedical research.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Synonyms SPRC, (R)-2-Amino-3-(2-propynylthio)propanoic Acid, S-Prop-2-yn-1-yl-L-cysteine ontosight.ai
Chemical Formula C₆H₉NO₂S ontosight.ai
Molecular Weight ~173.23 g/mol ontosight.ai
Key Functional Groups Amino group, Carboxyl group, Thioether, Terminal Alkyne ontosight.ai
Synthesis Reaction of L-cysteine with propargyl bromide ontosight.aiplos.orgnih.gov
Primary Biological Role Slow-release hydrogen sulfide (H₂S) donor via cystathionine γ-lyase (CSE) ontosight.aiplos.orgfrontiersin.org
Chemical Biology Use Bioorthogonal "click" chemistry reactions, Thiol protecting group ontosight.airsc.org

Properties

Molecular Weight

159.21

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of L Propargyl Cysteine

Established Synthetic Pathways for L-Propargyl-cysteine (S-Propargyl-cysteine)

The synthesis of this compound primarily relies on the nucleophilic nature of the thiol group in cysteine, allowing for direct alkylation.

Strategies for Thiol Alkylation and Stereocontrol

The most common and direct method for synthesizing S-propargyl-cysteine is through the S-alkylation of L-cysteine. nih.govplos.org This strategy involves the reaction of the thiol side chain of L-cysteine with a propargyl halide, typically propargyl bromide. The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom attacks the electrophilic carbon of the propargyl bromide, forming a stable carbon-sulfur bond.

To ensure the stereochemical integrity of the final product, the synthesis starts with the naturally occurring L-enantiomer of cysteine. As the stereocenter at the α-carbon is not directly involved in the S-alkylation reaction, its configuration is retained, yielding this compound.

An alternative, more complex method for propargylating thiols is the Nicholas reaction. This method has been applied to N-protected cysteine esters, reacting them with a dicobalt hexacarbonyl-stabilized propargyl cation (Co₂(CO)₆-propargyl complex). acs.org This approach can be advantageous in contexts where the standard alkylation conditions are not suitable.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. acs.orgwhiterose.ac.uk For the direct S-alkylation with propargyl bromide, key parameters include the choice of base and solvent. A base is typically required to deprotonate the thiol group of cysteine, converting it into the more nucleophilic thiolate anion, which enhances the rate of reaction. The reaction is often performed in an aqueous solvent mixture. nih.govplos.org

Table 1: Comparison of Synthetic Strategies for Propargylation of Cysteine

Method Reagents Key Features Reported Yields Reference(s)
Direct S-Alkylation L-cysteine, Propargyl bromide, Base Straightforward, retains stereochemistry. Not specified, but used for routine synthesis. nih.gov, plos.org

| Nicholas Reaction | N-protected L-cysteine ester, Co₂(CO)₈, Propargyl alcohol | Protects the alkyne, milder activation. | 71-86% (for cobalt-complexed product). | acs.org |

Synthesis of this compound Analogs and Derivatives

The bifunctional nature of this compound allows for extensive modification at its N-terminus, C-terminus, and the propargyl group itself.

N-Terminal and Carboxyl-Terminal Functionalization

Standard peptide chemistry techniques are employed to modify the amino (N-terminal) and carboxylic acid (C-terminal) groups of this compound. The N-terminus can be protected with common protecting groups such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) to facilitate subsequent chemical steps. acs.orggoogle.com Selective functionalization of the N-terminus can also be achieved via reductive alkylation with aldehydes, which preserves the positive charge of the amine under physiological conditions. semanticscholar.org It is noteworthy that N-terminal cysteine can sometimes react with aldehydes to form a thiazolidine (B150603) ring as a side product. semanticscholar.orgmdpi.com

The carboxyl-terminus is typically protected as an ester (e.g., methyl or ethyl ester) during synthetic manipulations to prevent its interference. acs.org The C-terminus can also be converted into an amide. A particularly useful modification is the formation of a propargylamide, which can act as a reactive "warhead" in activity-based probes designed to target specific enzymes. universiteitleiden.nlacs.org

Conjugation Strategies for Probe Development

The terminal alkyne of the propargyl group is a powerful chemical handle for bioconjugation. It is most frequently utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction allows for the efficient and highly specific covalent linkage of this compound derivatives to molecules bearing an azide (B81097) functional group. This strategy has been used to attach reporter tags like biotin (B1667282) for use in biochemical assays. rsc.org

The propargyl group itself can serve as a latent electrophile. In the context of enzyme inhibition, the alkyne can react directly with the thiol group of a cysteine residue in the active site of certain proteases. nih.gov This covalent interaction makes this compound and its derivatives valuable scaffolds for designing activity-based probes (ABPs) that can be used to profile enzyme activity. acs.orgnih.gov

Furthermore, the native thiol group of the cysteine residue offers another site for conjugation. Thiol-maleimide chemistry is a widely used method for linking payloads to cysteine residues in proteins and peptides. uni-halle.dersc.org

Table 2: Functionalization and Conjugation of this compound

Functional Group Modification/Reaction Application Reference(s)
N-terminus (Amine) Acylation (Boc, Fmoc), Reductive Alkylation Protection, Introduction of functional groups. acs.org, semanticscholar.org
C-terminus (Carboxyl) Esterification, Amidation Protection, Creation of reactive probes. universiteitleiden.nl, acs.org
S-Propargyl Group Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation ("Click" chemistry), Probe labeling. rsc.org, researchgate.net
S-Propargyl Group Covalent reaction with enzyme active site thiols Activity-based probes (ABPs), Enzyme inhibition. acs.org, nih.gov

| Thiol (after reduction) | Thiol-maleimide reaction | Bioconjugation. | rsc.org |

Purification and Characterization Techniques in this compound Synthesis

Rigorous purification and characterization are essential to ensure the quality of synthesized this compound and its derivatives.

A common and effective method for purifying this compound is recrystallization. Using a solvent system such as an ethanol-water mixture can yield a product with high purity, often exceeding 99%. nih.govplos.org For more complex mixtures or for purifying derivatives, chromatographic techniques are employed. Ion-exchange chromatography is particularly well-suited for purifying amino acids like cysteine and its derivatives due to their amphoteric nature, allowing for separation on both acidic and basic resins. google.com Column chromatography on silica (B1680970) gel is also a standard method for purifying protected or modified analogs. mpg.de

The identity and purity of the synthesized compound are confirmed using a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the presence of the characteristic signals from the propargyl group's protons and carbons. acs.orggoogle.com

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. mpg.de

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S), which is compared against the calculated theoretical values to verify the empirical formula. google.com

Optical Rotation: The specific rotation ([α]D) is measured to confirm the enantiomeric purity of the L-isomer. google.com

Biochemical Mechanisms and Enzymatic Interactions of L Propargyl Cysteine

Enzyme Inhibition and Modulatory Activities

L-Propargyl-cysteine exhibits potent inhibitory effects on certain enzymes involved in sulfur amino acid metabolism. Its mode of action is primarily centered on its structural similarity to natural amino acid substrates, which allows it to enter the active site of target enzymes.

Pyridoxal-5'-phosphate (PLP) is the active form of vitamin B6 and serves as an essential cofactor for a vast array of enzymes that catalyze a wide variety of reactions in amino acid metabolism. wikipedia.orgembopress.org These enzymes, known as PLP-dependent enzymes, share a common catalytic mechanism that involves the formation of a Schiff base (an internal aldimine) between the aldehyde group of PLP and a lysine (B10760008) residue in the enzyme's active site. wikipedia.orgresearchgate.net When a substrate amino acid binds, it displaces the lysine to form a new Schiff base (an external aldimine), which is central to the subsequent catalytic steps. wikipedia.org this compound acts as an inhibitor by hijacking this mechanism.

Cystathionine (B15957) γ-lyase (CGL), also known as cystathionase (CSE), is a key PLP-dependent enzyme in the reverse transsulfuration pathway, responsible for converting cystathionine into cysteine. researchgate.netnih.gov In some species, it also catalyzes the breakdown of cysteine to produce hydrogen sulfide (B99878) (H₂S), a significant gaseous signaling molecule. researchgate.netfrontiersin.org

L-Propargylglycine (PPG) is a well-established mechanism-based inhibitor of CGL/CSE. researchgate.netnih.govnih.gov This type of inhibition, also known as "suicide inhibition," occurs when the enzyme converts the inhibitor into a reactive molecule that, in turn, inactivates the enzyme. The process begins with PPG entering the CGL/CSE active site and forming a Schiff base with the PLP cofactor, mimicking the initial step of a normal substrate. researchgate.net The enzyme then proceeds with its catalytic cycle, but the unique propargyl group (a carbon-carbon triple bond) of PPG leads to the generation of a highly reactive intermediate that covalently modifies and inactivates the enzyme. researchgate.netnih.gov

The inhibition of CGL/CSE by L-Propargylglycine is irreversible, meaning the enzyme's activity cannot be restored by removing the excess inhibitor. nih.govconicet.gov.ar This permanent inactivation is the result of the formation of a stable covalent bond between the inhibitor and the enzyme's PLP cofactor. researchgate.netresearchgate.net Structural studies have confirmed this covalent linkage. researchgate.netresearchgate.netnih.gov The reaction mechanism involves the enzyme processing the propargyl group, which ultimately attacks the PLP cofactor, forming a stable adduct. researchgate.netresearchgate.net Because this process requires the enzyme's own catalytic machinery to activate the inhibitor, the inhibition is highly specific and time-dependent. nih.govresearcher.life

Cystathionine β-synthase (CBS) is another crucial PLP-dependent enzyme in the transsulfuration pathway, catalyzing the condensation of serine and homocysteine to form cystathionine. nih.govmdpi.com While L-Propargylglycine can inhibit other PLP-dependent enzymes, it is most widely used and recognized as a potent inhibitor of CGL/CSE. nih.govresearchgate.net Studies often use different inhibitors to distinguish between the activities of CGL/CSE and CBS. For instance, aminooxyacetic acid (AOAA) is frequently used to inhibit CBS activity, while PPG is used to target CGL/CSE, suggesting a degree of selectivity. nih.gov Furthermore, novel inhibitors like S-3-carboxypropyl-l-cysteine (CPC) have been developed to specifically inhibit CGL/CSE while sparing CBS, highlighting the potential for developing selective inhibitors for these related enzymes. researchgate.netnih.gov

The kinetic characterization of irreversible, time-dependent inhibitors like L-Propargylglycine is complex. Standard metrics like the half-maximal inhibitory concentration (IC₅₀) are often reported but can be misleading because their values depend heavily on the duration of the assay and the pre-incubation time of the enzyme with the inhibitor. nih.gov For instance, the reported IC₅₀ for PPG on CGL/CSE varies with the concentration of the substrate, L-cysteine. nih.gov This dependency underscores the mechanism-based nature of the inhibition. A more thorough kinetic analysis would involve determining parameters such as the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_i). nih.gov

Kinetic Data for L-Propargylglycine (PPG) Inhibition of Cystathionine γ-Lyase (CGL/CSE)
ParameterValueConditionsSource
IC₅₀~65 µMInhibition of Leishmania major promastigote proliferation conicet.gov.ar
IC₅₀40 ± 8 µMIn the presence of 1 mM L-cysteine nih.gov
IC₅₀0.2 mMIn the presence of 5 mM L-cysteine nih.gov

Note: As a time-dependent irreversible inhibitor, the reported IC₅₀ values for PPG are not absolute measures of potency and are highly dependent on experimental conditions such as pre-incubation time and substrate concentration. nih.gov

X-ray crystallography has been an invaluable tool for understanding the precise molecular interactions between L-Propargylglycine and its target enzymes. nih.govmit.edunih.gov Structural studies of CGL/CSE in complex with PPG have provided definitive evidence of the covalent adduct formed with the PLP cofactor and revealed the molecular basis for the enzyme's inactivation. researchgate.netresearchgate.netnih.gov

Crystal structures of CGL from Toxoplasma gondii (TgCGL) complexed with PPG show the inhibitor bound within the active site. researchgate.netnih.gov These structures reveal the specific covalent linkage between the propargyl moiety and the PLP cofactor, explaining the irreversible nature of the inhibition. researchgate.netnih.gov Similarly, the crystal structure of human CGL/CSE with PPG (referred to as PAG in the study) provides detailed insights into the conformational changes and the unique internal aldimine formed upon inhibition. researchgate.net These structural snapshots are crucial for elucidating the inhibitory mechanism at an atomic level and can guide the design of new, more selective enzyme inhibitors. researchgate.netnih.gov

X-ray Crystallography Data for CGL/CSE in Complex with L-Propargylglycine (PPG/PAG)
EnzymePDB IDResolution (Å)Key FindingsSource
Cystathionine γ-lyase (TgCGL) from Toxoplasma gondiiNot explicitly stated in abstractNot explicitly stated in abstractReveals the binding mode of PPG in the catalytic cavity and helps explain its inhibitory behavior. A specific inhibitory mechanism is proposed. researchgate.netnih.gov
Human Cystathionine γ-lyase (hCSE)Not explicitly stated in abstractNot explicitly stated in abstractThe structure of the PAG complex shows a unique internal aldimine formed with the PLP cofactor, providing insights into the mechanism of inhibition. researchgate.net
Investigation of Irreversible Inhibitory Mechanisms

Kinetic Characterization of Enzyme-L-Propargyl-cysteine Interactions

Role in Hydrogen Sulfide (H₂S) Metabolism and Signaling

This compound (SPRC) is recognized as a modulator of endogenous hydrogen sulfide (H₂S), a gasotransmitter with significant roles in cellular signaling, alongside nitric oxide and carbon monoxide. dovepress.com It functions as a substrate for enzymes involved in H₂S synthesis, thereby influencing intracellular H₂S concentrations. plos.org

This compound is a water-soluble compound that serves as a donor of endogenous H₂S. plos.org Unlike exogenous donors that release H₂S rapidly and transiently, SPRC provides a more sustained release by acting as a substrate for cystathionine γ-lyase (CSE), one of the primary enzymes responsible for endogenous H₂S production. dovepress.complos.orgplos.org This modulation of H₂S levels has been implicated in various physiological processes, including cardioprotection and anti-inflammatory effects. dovepress.complos.org Studies have shown that SPRC can increase H₂S levels in tissues and plasma, highlighting its role as a modulator of this crucial signaling molecule. dovepress.comnih.gov The ability of SPRC to promote the generation of endogenous H₂S has made it a valuable tool in research aimed at understanding the therapeutic potential of H₂S in conditions associated with its dysregulation. plos.orgoalib.com

The primary enzymatic pathway for the conversion of this compound to H₂S involves the enzyme cystathionine γ-lyase (CSE). plos.orgplos.org CSE, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, is a key component of the transsulfuration pathway. nih.govimrpress.com It catalyzes the β-elimination of L-cysteine to produce pyruvate, ammonia, and H₂S. nih.govmdpi.com this compound, as an analog of L-cysteine, can serve as a substrate for CSE, undergoing a similar β-elimination reaction to generate H₂S. plos.orgplos.org This process has been demonstrated in various cell types, including yeast and mammalian cells. plos.orgfrontiersin.org The enzymatic activity of CSE on SPRC leads to a controlled and sustained increase in intracellular H₂S levels. plos.org

Another key enzyme in H₂S metabolism is cystathionine β-synthase (CBS), which is predominantly found in the central nervous system. mdpi.com While CSE is the primary enzyme for SPRC conversion in many tissues, the broader context of H₂S synthesis also involves CBS and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). dovepress.commdpi.com

Table 1: Key Enzymes in H₂S Metabolism

Enzyme Abbreviation Primary Substrate(s) Role in SPRC Metabolism
Cystathionine γ-lyase CSE Cystathionine, L-cysteine, Homocysteine Primary enzyme for converting SPRC to H₂S. plos.orgplos.org
Cystathionine β-synthase CBS Serine, Homocysteine Major H₂S-generating enzyme in the brain. mdpi.com

This compound not only acts as a substrate for H₂S production but has also been shown to influence the expression of H₂S-generating enzymes, particularly CSE. nih.govmdpi.com Studies have reported that SPRC can upregulate the expression of CSE in various models, including in gastric cancer cells and in response to peripheral nerve injury. plos.orgmdpi.com This suggests a potential positive feedback loop where SPRC increases the capacity for its own conversion to H₂S. This upregulation of CSE by SPRC may be a "compensatory effect" to generate more H₂S to mediate its biological effects. plos.org For instance, in human umbilical vein endothelial cells (HUVECs), SPRC treatment under hypoxic conditions led to increased H₂S production, which was inhibited by the CSE inhibitor propargylglycine (B1618536) (PAG). mdpi.com This indicates that the effects of SPRC are dependent on CSE activity. mdpi.com

Enzymatic Conversion Pathways of this compound to H2S

Participation in Sulfur Amino Acid Metabolism and Transsulfuration Pathway

The transsulfuration pathway is a critical metabolic route that links methionine metabolism to the synthesis of cysteine and glutathione (B108866). marshall.edu this compound, as a cysteine analog, can perturb this pathway. nih.gov

The administration of propargylglycine (PPG), a known inhibitor of cystathionine γ-lyase (the racemic mixture containing this compound), has been shown to impact intracellular cysteine and glutathione (GSH) levels. nih.govcambridge.org By inhibiting the conversion of cystathionine to cysteine, PPG effectively blocks a major source of endogenous cysteine synthesis via the transsulfuration pathway. marshall.edunih.gov This inhibition leads to a decrease in intracellular GSH concentrations, as cysteine is a rate-limiting precursor for GSH synthesis. nih.govcystinosis.org

In studies using rat hepatocytes, inhibition of γ-cystathionase with propargylglycine led to a significant decrease in GSH concentration. nih.govcambridge.org Similarly, in human fibroblasts, treatment with PPG resulted in decreased levels of both cysteine and GSH. cystinosis.org However, one study in rats found that while PPG administration led to undetectable liver cystathionase activity and lower GSH levels, the intracellular L-cysteine concentration remained unchanged. nih.govcambridge.org The authors suggested this maintenance of L-cysteine levels could be due to increased protein degradation and a sparing of L-cysteine from GSH synthesis. nih.govcambridge.org

Table 2: Effects of Propargylglycine (PPG) on Sulfur Amino Acid Metabolites

Metabolite Tissue/Cell Type Effect of PPG Treatment Reference
L-Cystathionine Rat Liver Significantly increased nih.govcambridge.org
L-Cysteine Rat Liver Unchanged nih.govcambridge.org
L-Cysteine Human Fibroblasts Decreased cystinosis.org
Glutathione (GSH) Rat Liver Significantly decreased nih.govcambridge.org

The inhibition of the transsulfuration pathway by propargylglycine causes significant perturbations in metabolic flux. By blocking γ-cystathionase, PPG leads to an accumulation of cystathionine, the substrate for this enzyme. nih.govnih.gov In rats treated with PPG, liver cystathionine levels were significantly higher than in control animals. nih.gov This blockage directly impacts the flow of sulfur from methionine to cysteine. marshall.edu

Studies using radiolabeled methionine ([³⁵S]methionine) have demonstrated that maximal inhibition of γ-cystathionase by propargylglycine in rat hepatocytes markedly inhibited the metabolism of methionine to glutathione, sulfate, and cysteine, with a corresponding 60-fold accumulation of [³⁵S]cystathionine. nih.gov This clearly shows a severe disruption in the metabolic flux through the transsulfuration pathway.

Furthermore, the metabolic consequences of this perturbation extend beyond sulfur amino acid metabolism. In PPG-treated rats, there was an observed increase in the hepatic levels of urea (B33335) cycle intermediates (L-ornithine, L-citrulline, and L-arginine) and increased urea excretion, suggesting a stimulation of ureagenesis. nih.govcambridge.org This may be a compensatory mechanism to handle the nitrogen load from amino acids that are being catabolized at a higher rate due to the impairment of cysteine synthesis. nih.gov

Applications of L Propargyl Cysteine in Advanced Chemical Biology Research

Bioorthogonal Labeling Strategies for Biomolecules

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The alkyne group of L-propargyl-cysteine is an ideal handle for such reactions, enabling the specific attachment of reporter molecules like fluorophores or biotin (B1667282) for visualization and purification. nih.govmdpi.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of powerful, selective, and high-yield reactions. iris-biotech.deiris-biotech.de This reaction involves the formation of a stable triazole linkage between a terminal alkyne, such as the one on this compound, and an azide-modified molecule. iris-biotech.de The CuAAC reaction is widely employed for the bioconjugation of proteins, peptides, and other biomolecules. rsc.orgresearchgate.net

The process typically involves two steps: first, the incorporation of the alkyne-bearing amino acid (this compound) into the biomolecule of interest, often through protein synthesis. mdpi.com Second, the reaction with an azide-containing probe in the presence of a Cu(I) catalyst. mdpi.com The use of copper(I)-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is crucial for enhancing reaction rates and minimizing potential copper-induced cytotoxicity in aqueous, biological environments. mdpi.comnih.govnih.gov Studies have shown that using azide-bearing probes with alkyne-modified biomolecules generally yields cleaner results, as alkynes can be more prone to side reactions. mdpi.com

The versatility of CuAAC allows for the labeling of a wide array of biomolecules. For instance, researchers have successfully labeled the exterior of the Cowpea Mosaic Virus (CPMV) by modifying reactive cysteine residues with alkynes and subsequently ligating them with azide-functionalized fluorescein. mdpi.com Propargyl compounds, including this compound, are considered excellent substrates for CuAAC due to their reactivity, ease of incorporation, and stability. nih.gov

Feature Description References
Reaction Type Copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097). iris-biotech.deiris-biotech.de
Key Components Alkyne-modified biomolecule (e.g., containing this compound), azide-probe, Cu(I) catalyst. mdpi.com
Common Ligands TBTA, THPTA, BTTAA, L-histidine. mdpi.comnih.gov
Advantages High efficiency, high selectivity, stable triazole linkage formation. iris-biotech.deresearchgate.net
Applications Labeling of proteins, viruses, and other biomolecules for imaging and analysis. mdpi.comrsc.org

Copper-Free Click Chemistry Approaches

A significant drawback of CuAAC for in vivo applications is the cytotoxicity associated with the copper catalyst. nih.govnih.gov To circumvent this, copper-free click chemistry methods have been developed. The most prominent among these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov

SPAAC utilizes strained cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react readily with azides without the need for a metal catalyst. nih.govnih.gov This approach allows for the labeling of biomolecules on the surface of or inside living cells with minimal perturbation. nih.govthermofisher.com While this compound's terminal alkyne is primarily used in CuAAC, the principles of copper-free click chemistry are vital for live-cell imaging and in vivo studies where copper toxicity is a concern. nih.govresearchgate.net The development of these catalyst-free reactions has significantly expanded the toolkit for studying biomolecules in their native environments. nih.gov Another notable copper-free method is the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes like trans-cyclooctene (B1233481) (TCO), which offers even faster kinetics. nih.gov

Site-Specific Tagging and Conjugation of Proteins and Peptides

The ability to introduce a chemical handle at a specific position within a protein is crucial for detailed functional studies. The genetic incorporation of unnatural amino acids (UAAs) like this compound provides a powerful method for achieving such site-specificity. nih.govnih.gov This technique uses an engineered orthogonal aminoacyl-tRNA synthetase (AARS) and its cognate tRNA to insert the UAA in response to a specific codon (e.g., the amber stop codon) during protein translation. iris-biotech.deacs.org

Once incorporated, the propargyl group of SprC serves as a bioorthogonal handle for subsequent modification via click chemistry. nih.gov This allows for the precise attachment of various probes, drugs, or other molecules to a predetermined site on the protein, minimizing interference with the protein's native structure and function. nih.govuq.edu.au This approach has been used to label proteins site-specifically for imaging, to create antibody-drug conjugates, and even to generate protein fusions. uq.edu.aursc.org The compact size of this compound is a significant advantage, as it is less likely to perturb protein structure, allowing for its incorporation not just on the protein surface but also within structured domains or at protein-protein interfaces. nih.gov Cysteine residues in general are attractive targets for bioconjugation due to their low natural abundance and high nucleophilicity. rsc.org Fusion tags containing cysteine residues, for example, have been developed for standardized, site-specific conjugation of various payloads. nih.gov

Development of Activity-Based Protein Probes (ABPP)

Activity-based protein profiling (ABPP) is a chemical proteomics strategy that employs reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.govresearchgate.net These probes, known as activity-based probes (ABPs), typically consist of a reactive group (or "warhead") that forms a covalent bond with an active site residue of the target enzyme, a linker, and a reporter tag for detection and identification. nih.govresearchgate.net

Design and Synthesis of this compound-Based Warheads

The propargyl group itself, found in this compound, can act as a latent electrophilic "warhead" for a specific class of enzymes. nih.gov In 2013, it was discovered that a C-terminal propargylamide on ubiquitin could irreversibly inhibit cysteine proteases, such as deubiquitinating enzymes (DUBs), by forming a covalent adduct with the active site cysteine. nih.govnih.gov This reaction is highly selective and occurs through a proximity-driven mechanism where the enzyme's active site positions the alkyne for reaction with the catalytic cysteine thiol. google.comacs.org

The design of ABPs often involves incorporating this propargyl warhead into a molecule that directs the probe to a specific enzyme or enzyme family. acs.org For DUBs, the recognition element is typically the ubiquitin protein itself, with the C-terminus modified to carry the propargylamide warhead. nih.govacs.org The alkyne of the propargyl group can also serve a dual role as a reporter handle for subsequent click chemistry, allowing for two-step labeling procedures. mdpi.com In this setup, the probe first reacts with its target enzyme in a biological sample, and then a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) is attached via CuAAC. nih.govmdpi.com This two-step approach is advantageous as it allows the use of smaller, more cell-permeable probes for the initial labeling event. mdpi.com

ABP Component Function Example in this compound Context
Recognition Element Binds to the target enzyme, providing specificity.Ubiquitin protein for targeting deubiquitinating enzymes (DUBs). nih.govacs.org
Reactive Group (Warhead) Forms a covalent bond with an active site residue.The propargyl group acts as a latent electrophile for active site cysteines. nih.govnih.gov
Reporter Handle/Tag Enables detection, visualization, or enrichment of labeled proteins.The alkyne of the propargyl group serves as a handle for CuAAC. mdpi.commdpi.com

Profiling of Cysteine Proteases and Other Cysteine-Reactive Enzymes

The unique reactivity of the propargyl group with active site cysteines has made it a "golden standard" warhead for developing ABPs targeting cysteine proteases, particularly DUBs. nih.govacs.org These enzymes play critical roles in protein degradation and signaling, and their dysregulation is implicated in numerous diseases. Ubiquitin-propargyl probes have been shown to react broadly with several classes of DUBs, including USPs, UCHs, and OTUs. google.com

Recent research has explored the versatility of the thiol-alkyne reaction further, demonstrating that even substituted propargyl warheads can form covalent adducts, although the acceptance of these substitutions is highly specific to the individual enzyme. nih.govacs.org This specificity can be exploited to develop more selective ABPs. acs.org Beyond DUBs, propargyl-based probes have been developed for other cysteine proteases, such as SUMO-specific proteases. google.com The general strategy involves modifying a known substrate of the protease by introducing a propargyl group in a position that allows the alkyne to interact with the active site cysteine upon binding. google.com

Furthermore, the broader application of ABPP for profiling reactive cysteines across the proteome has been advanced by using probes with general cysteine-reactive warheads, like iodoacetamide, coupled with an alkyne handle for click chemistry-based detection (a strategy known as isoTOP-ABPP). nih.govnih.gov This has allowed for the identification of thousands of "hyper-reactive" cysteines that are often located in functional sites on proteins, making them potential targets for drug development. nih.govresearchgate.net

Quantitative Analysis of Cysteine Reactivity in Proteomes

The intrinsic nucleophilicity of cysteine residues makes them crucial for various protein functions, including catalysis and redox sensing. nih.govacs.org Understanding the reactivity of individual cysteines within the entire proteome is essential for elucidating their roles in cellular processes and disease. This compound itself is not directly used for this purpose; however, related propargylated compounds serve as valuable chemical probes.

A key strategy involves using thiol-reactive probes that contain a propargyl group. For instance, N-propargylmaleimide (NPM) is a maleimide-activated probe that selectively reacts with the thiol group of cysteine residues. nih.govacs.orgacs.orgresearchgate.net This labeling allows for the subsequent attachment of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."

Table 1: Probes for Cysteine Reactivity Profiling

Probe Name Reactive Group Application Reporter Molecule Attachment Reference
N-propargylmaleimide (NPM) Maleimide Quantitative, site-specific cysteine reactivity profiling Azide-containing reporters (e.g., rhodamine-azide, biotin-azide) via CuAAC nih.govacs.orgacs.org

This methodology enables the quantitative analysis of cysteine reactivity on a proteome-wide scale. By comparing the labeling patterns under different cellular conditions, such as oxidative stress, researchers can identify which cysteine residues are most susceptible to modification. nih.govacs.org For example, a study utilizing NPM successfully quantified over 1500 unique cysteine sites from more than 800 proteins, providing a robust method for determining cysteine reactivity during oxidative stress responses. nih.govacs.org

Unnatural Amino Acid (UAA) Incorporation and Protein Engineering

The incorporation of unnatural amino acids (UAAs) into proteins offers a powerful approach to introduce novel functionalities. S-Propargyl-cysteine (SprC), an analog of L-PRC, has been successfully incorporated into proteins using genetic code expansion techniques. nih.govnih.govrsc.org

Genetic code expansion relies on engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a specific UAA and a unique codon, typically a stop codon like the amber codon (UAG). frontiersin.orgcaltech.edunih.gov The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species is a commonly used system for this purpose due to its orthogonality in both bacterial and eukaryotic cells. frontiersin.orgnih.gov This system has been engineered to incorporate a wide variety of ncAAs, including SprC, into recombinant proteins at specific sites. nih.govfrontiersin.org The ability to introduce SprC into proteins opens up possibilities for site-specific modifications. rsc.orgnih.gov

A key advantage of incorporating SprC is the ability to reversibly control protein function. nih.govnih.gov The propargyl group of SprC can be cleaved under specific conditions, converting the modified residue back to a natural cysteine. This "traceless" removal allows for the temporary masking of a critical cysteine residue, effectively turning off enzyme activity. nih.govnih.gov Subsequent cleavage restores the active cysteine and "turns on" the enzyme.

For example, SprC has been incorporated into the active site of human rhinovirus 3C protease, masking its activity. nih.gov Treatment with a palladium catalyst, Pd(TPPTS)4, cleaved the propargyl group, restoring the protease's function. nih.gov This reversible modification provides a chemical switch to control enzyme activity in a temporal manner. nih.govnih.gov

Table 2: Reversible Control of Protein Function using S-Propargyl-cysteine

Protein SprC Incorporation Site Effect of Incorporation Activation Method Outcome Reference
Human Rhinovirus 3C Protease Active Site Masked enzyme activity Pd(TPPTS)4 cleavage Enzyme activity "turned on" nih.gov
Enhanced Green Fluorescent Protein (EGFP) Surface Installation of biotin Sonogashira coupling Biotinylated EGFP nih.govnih.gov

The alkyne group within SprC provides a handle for protein crosslinking through thiol-yne click chemistry. nih.gov By incorporating SprC at the interface of protein dimers, researchers can induce covalent crosslinking, which helps to study protein-protein interactions and conformational changes. nih.govresearchgate.netthermofisher.comescholarship.org For instance, SprC was genetically encoded at the dimer interface of glutathione (B108866) transferase, leading to in vivo crosslinking. nih.gov This approach provides valuable insights into the quaternary structure of protein complexes.

Reversible Control of Protein Functionality and Enzyme Activity

Construction of Fluorescent Probes for Biological Sensing

This compound and its derivatives can be used to construct fluorescent probes for detecting biologically important molecules. mdpi.commdpi.com These probes often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence signal is modulated by the presence of the target analyte.

While this compound itself is not a fluorophore, its reactive thiol group can be used to create probes for various analytes. For example, fluorescent probes for cysteine detection have been developed based on the reaction between a fluorophore and a recognition unit that is cleaved by cysteine. nih.gov

In a "turn-off" scenario, a fluorescent molecule can be quenched by a nearby group. The introduction of the analyte can disrupt this quenching, leading to a "turn-on" of fluorescence. Conversely, a "turn-on" probe might be initially non-fluorescent and become fluorescent upon reaction with the analyte.

An example of a "turn-off-on" system for cysteine detection involves nitrogen-doped carbon nanodots (NCNDs). The fluorescence of the NCNDs is initially quenched by mercury ions (Hg²⁺) in a "turn-off" step. researchgate.net When cysteine is introduced, it preferentially binds to the Hg²⁺, releasing the NCNDs and restoring their fluorescence in a "turn-on" fashion. researchgate.net While not directly derived from this compound, this illustrates the principle of using cysteine's reactivity for fluorescent sensing.

Table 3: Examples of Fluorescent Sensing Mechanisms

Sensor Type Analyte Mechanism Fluorescence Change Reference
Coumarin-based probe Cysteine Cleavage of 2,4-dinitrobenzenesulfonyl ester Turn-on nih.gov
Self-assembled nanoprobe (CdTe/ZnS QDs and AuNPs) L-cysteine Inhibition of Fluorescence Resonance Energy Transfer (FRET) Off-on rsc.org
Nitrogen-doped carbon nanodots (NCNDs) with Hg²⁺ Cysteine Competitive binding with quencher Turn-off-on researchgate.net

These examples highlight the versatility of designing fluorescent probes based on the chemical properties of cysteine and related molecules. The development of such probes is crucial for real-time monitoring of biomolecules in living cells and understanding their dynamic roles in biological processes. nih.govwu.ac.th

Mechanisms of Fluorescence Modulation by this compound Interaction

This compound (SPRC) and its analogs modulate fluorescence through several distinct chemical mechanisms, making them versatile tools in chemical biology. These mechanisms can be broadly categorized as either indirect, relying on the enzymatic generation of a secondary signaling molecule, or direct, involving the inherent reactivity of the propargyl group.

Indirect Modulation via Hydrogen Sulfide (B99878) (H₂S) Generation

The most prominent mechanism by which this compound modulates fluorescence is through its role as a stable donor of endogenous hydrogen sulfide (H₂S). frontiersin.org this compound serves as a substrate for the enzyme cystathionine-γ-lyase (CSE), enhancing its activity and leading to a controlled and sustained release of H₂S within biological systems. mdpi.comnih.govplos.org This enzymatically produced H₂S is a highly reactive signaling molecule that can interact with specifically designed fluorescent probes. frontiersin.org

Common strategies for H₂S-responsive probes involve chemical reactions that trigger a significant change in the fluorophore's properties, such as a "turn-on" or ratiometric shift in fluorescence. mdpi.comrsc.org Key reaction types include:

Nucleophilic Aromatic Substitution: At physiological pH, H₂S exists partially as the hydrosulfide (B80085) anion (HS⁻), a potent nucleophile. mdpi.comnih.gov Probes containing moieties like 2,4-dinitrophenyl (DNP) or nitrobenzofurazan (NBD) are designed so that HS⁻ can perform a nucleophilic aromatic substitution, displacing a leaving group and altering the electronic structure of the fluorophore to induce fluorescence. mdpi.com

Reduction of Nitro or Azide Groups: The reducing potential of H₂S is harnessed by probes containing nitro or azide groups that quench fluorescence. H₂S selectively reduces these groups to fluorescent amines, resulting in a "turn-on" signal. frontiersin.org

Thiol-Disulfide Exchange: Probes containing a disulfide bond can be cleaved by H₂S. This cleavage can initiate an intramolecular cyclization or conformational change that releases a caged fluorophore, leading to a strong fluorescence enhancement. nih.gov

Selenium-Sulfur Exchange: Probes incorporating a diselenide bond can react with species like cysteine hydropersulfide (Cys-SSH), whose formation is linked to H₂S metabolism. This exchange reaction can disrupt an intramolecular charge transfer (ICT) process, causing a ratiometric shift in the fluorescence signal. rsc.org

Direct Modulation via Propargyl Group Reactivity

The terminal alkyne of the propargyl group is a versatile chemical handle that can directly participate in fluorescence modulation through covalent bond formation.

Thiol-Alkyne "Click" Reaction: The propargyl group can react with thiol groups, such as the active site cysteine of certain enzymes, via a thiol-yne addition. researchgate.net This mechanism is central to the design of activity-based probes (ABPs). In this context, a recognition element (e.g., ubiquitin) is equipped with a C-terminal propargylamide "warhead." mdpi.comubiqbio.com When the probe engages with the active site of a target enzyme, like a deubiquitinase (DUB), the catalytic cysteine attacks the alkyne, forming a stable, covalent adduct. researchgate.netmdpi.com If the probe is pre-labeled with a fluorophore, this covalent attachment allows for direct fluorescent tagging and visualization of the active enzyme. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group is a key component in bioorthogonal "click chemistry." fishersci.com Analogs of this compound, such as L-Homopropargylglycine (HPG), can be metabolically incorporated into newly synthesized proteins in place of methionine. jenabioscience.comlumiprobe.combroadpharm.com These alkyne-tagged proteins can then be covalently labeled by reacting them with an azide-modified fluorophore (e.g., Alexa Fluor or Bodipy dyes) in the presence of a copper(I) catalyst. fishersci.comjenabioscience.comrsc.org This reaction forms a stable triazole linkage and provides a highly specific and robust method for fluorescently labeling and imaging entire populations of newly synthesized proteins. fishersci.no

Table 1: Mechanisms of Fluorescence Modulation Involving Propargyl-Cysteine and Analogs

Mechanism Type Reacting Species Key Chemical Reaction Outcome/Fluorescence Change
Indirect (H₂S-Mediated) This compound + CSE → H₂S; H₂S + Probe Nucleophilic Aromatic Substitution / Reduction / Thiolysis "Turn-on" or Ratiometric Fluorescence
Direct (Activity-Based) Propargyl-amide Probe + Enzyme Thiol Thiol-Alkyne Addition Covalent Labeling of Active Enzymes
Direct (Bioorthogonal) Alkyne-amino acid (HPG) + Azide-Fluorophore Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Covalent Labeling of Metabolically Tagged Biomolecules

Application in Cell-Based Imaging and Molecular Detection

The unique chemical reactivity of this compound and its analogs has been leveraged for a variety of applications in cell-based imaging and the detection of specific molecular processes. These methods offer high sensitivity and specificity for visualizing biological events in real-time within complex cellular environments. rsc.org

Imaging of Endogenous H₂S Production

By serving as a reliable precursor to H₂S, this compound is used to stimulate and study the production of endogenous H₂S in living cells. mdpi.com Researchers can introduce this compound to cell cultures to increase the activity of the H₂S-producing enzyme CSE and then use an H₂S-selective fluorescent probe to visualize the resulting changes in H₂S levels and distribution. nih.govplos.org This strategy has been applied in various cell models, including:

Human Umbilical Vein Endothelial Cells (HUVECs): To study the role of H₂S in angiogenesis, where increased H₂S levels following SPRC treatment were measured to correlate with the activation of specific signaling pathways. mdpi.com

Human Gastric Cancer Cells (SGC-7901): To investigate the anti-cancer effects of H₂S, where SPRC treatment led to elevated H₂S in the cell culture media, which was linked to apoptosis and cell cycle arrest. plos.org

Yeast (Saccharomyces cerevisiae): To understand the role of H₂S in fungal growth, where SPRC was catabolized to produce H₂S, which was then shown to enhance the yeast growth rate. frontiersin.org

Detection and Profiling of Enzyme Activity

Activity-based probes (ABPs) containing a propargyl warhead are powerful tools for functional proteomics, allowing for the specific detection and quantification of active enzymes within a cell lysate or even in living cells. frontiersin.org Probes based on a ubiquitin scaffold with a C-terminal propargylamide warhead are designed to react selectively with the active-site cysteine of deubiquitinating enzymes (DUBs). mdpi.comubiqbio.com This covalent labeling with a fluorescently-tagged probe enables researchers to profile DUB activity, which is crucial for understanding signal transduction and disease pathology. acs.org This approach has been used to profile DUBs in HEK293T cell lysates and mouse tissues, revealing distinct activity patterns between different tissues. acs.org

Visualization of Nascent Protein Synthesis

The bioorthogonal reactivity of the propargyl group is exploited for the metabolic labeling and imaging of newly created proteins. fishersci.com The this compound analog, L-Homopropargylglycine (HPG), is readily taken up by cells and incorporated into the polypeptide chain during mRNA translation, substituting for methionine. jenabioscience.comlumiprobe.com This introduces an alkyne handle into the proteome. Subsequent detection via a copper-catalyzed "click" reaction with an azide-functionalized fluorophore, such as an Alexa Fluor dye, allows for the robust and highly specific visualization of protein synthesis. fishersci.comfishersci.no This non-radioactive method provides a powerful way to assess cellular responses to various stimuli and has been successfully applied in numerous cell lines, including HeLa, A549, and U-2 OS cells, to study the effects of drugs that inhibit protein synthesis or clearance. fishersci.com

Table 2: Research Applications of this compound and Analogs in Imaging and Detection

Application Compound/Probe Used Target Molecule / Process Cell Model / System Key Finding
H₂S Detection This compound (SPRC) + H₂S fluorescent probe Endogenous H₂S production HUVECs, SGC-7901 cells mdpi.complos.org SPRC treatment increases intracellular H₂S levels, enabling the study of its downstream physiological effects. mdpi.complos.org
Enzyme Profiling Fluorescent Ubiquitin-propargylamide ABP Active Deubiquitinating Enzymes (DUBs) HEK293T cell lysate, mouse tissue acs.org Allows for the specific labeling and activity profiling of DUBs in complex biological samples. acs.org
Protein Synthesis Imaging L-Homopropargylglycine (HPG) + Azide-fluorophore Nascent Protein Synthesis HeLa, A549, U-2 OS cells fishersci.com Provides a non-radioactive method to visualize and quantify global protein synthesis in response to stimuli. fishersci.com

L Propargyl Cysteine in Proteomics and Systems Biology Investigations

Metabolic Labeling for Nascent Protein Synthesis Monitoring

The ability to specifically label and identify newly synthesized proteins is crucial for understanding how cells respond to various stimuli and maintain homeostasis. L-Propargyl-cysteine can be utilized as a tool for metabolic labeling, providing a snapshot of the proteins being actively produced within a cell at a given time.

Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) is a powerful method for identifying newly synthesized proteins within cells. quora.com The core principle of BONCAT involves introducing a non-canonical amino acid containing a bioorthogonal chemical handle into cellular proteins. biorxiv.orgnih.gov This is typically achieved by replacing a natural amino acid in the cell culture medium with a structurally similar analog. quora.com

In the context of this compound, it can serve as a surrogate for the amino acid cysteine. Due to its structural similarity, this compound can be recognized by the cell's translational machinery and incorporated into elongating polypeptide chains in place of cysteine. rsc.org The key feature of this compound is its terminal alkyne group. rsc.org This alkyne is a "bioorthogonal" handle, meaning it is chemically inert within the complex environment of the cell but can undergo a highly specific and efficient reaction with a complementary azide-containing molecule in a process known as "click chemistry". quora.comthermofisher.com This allows for the selective attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags, to the newly synthesized proteins containing this compound. quora.comnih.gov

Other non-canonical amino acids like L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) are also widely used in BONCAT as methionine surrogates. biorxiv.orgnih.govthermofisher.com These methods generally provide a non-radioactive and sensitive alternative to traditional techniques like ³⁵S-methionine labeling for monitoring protein synthesis. thermofisher.com

The combination of BONCAT using this compound with mass spectrometry (MS)-based proteomics provides a robust platform for the large-scale identification and quantification of newly synthesized proteins. biorxiv.orgnih.gov The general workflow involves several key steps:

Metabolic Labeling: Cells or organisms are cultured in a medium where L-cysteine is replaced with this compound, leading to its incorporation into newly made proteins. rsc.org

Cell Lysis and Protein Extraction: After the desired labeling period, the cells are lysed, and the total protein content is extracted. thermofisher.com

Click Chemistry Reaction: The alkyne-containing proteins are then reacted with an azide-tagged reporter molecule. A common choice is biotin-azide, which has a high affinity for streptavidin. pnas.orgnih.gov

Affinity Purification: The biotinylated proteins are selectively captured and enriched using streptavidin-coated beads, effectively separating the newly synthesized proteome from the pre-existing, unlabeled proteins. pnas.orgbiorxiv.org

Proteolysis and MS Analysis: The enriched proteins are then enzymatically digested into smaller peptides, typically with trypsin, and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Protein Identification and Quantification: The MS/MS data is then processed using specialized software to identify the sequences of the peptides and, by extension, the proteins from which they originated. nih.gov Quantitative information about the relative abundance of these newly synthesized proteins can also be obtained. embopress.org

This integrated approach allows researchers to gain a dynamic view of the proteome, revealing how the rates of synthesis for individual proteins change in response to different conditions or stimuli. nih.gov

Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Principles

Quantitative Proteomic Analysis of this compound-Treated Systems

Quantitative proteomics aims to measure the abundance of proteins and their changes across different samples. thermofisher.com When applied to systems treated with this compound, it can provide valuable insights into the cellular targets and the global protein dynamics.

This compound can be used not only as a passive label but also as a chemical probe to identify proteins that directly interact with it or are targeted by its reactive propargyl group. The alkyne moiety can, under certain enzymatic conditions or through proximity-induced reactions, form covalent bonds with specific amino acid residues, particularly cysteine, in target proteins. nih.gov

By using a modified this compound that also contains a biotin tag, or by performing a click reaction with biotin-azide after cellular treatment, these target proteins can be pulled down and identified by mass spectrometry. nih.gov This strategy is a form of chemical proteomics and has been successfully used to identify the targets of various small molecules and natural products. nih.gov

Table 1: Examples of Cysteine-Reactive Probes and Their Applications in Target Identification

Probe/CompoundReactive MoietyApplicationIdentified Targets/Interacting Proteins
N-propargylmaleimide (NPM)MaleimideQuantifying site-specific cysteine reactivityOver 800 proteins with reactive cysteines
Iodoacetamide-alkyneIodoacetamideIdentifying modified cysteinesVarious proteins with accessible cysteines
Hypothemycin-propargyl analogPropargylIdentifying targets in T. bruceiCDXG kinase
Orlistat-based probesBeta-lactoneInvestigating bactericidal activityMultiple cellular targets including GAPDH

This table provides illustrative examples of how alkyne-containing probes, similar in principle to a tagged this compound, are used in chemical proteomics to identify protein targets. Data sourced from multiple studies on chemical proteomics approaches. nih.govacs.org

Treating cells with this compound and analyzing the proteome over time can reveal global changes in protein expression and turnover. By combining this compound labeling with stable isotope labeling with amino acids in cell culture (SILAC), a powerful quantitative proteomic technique, researchers can simultaneously measure the synthesis and degradation rates of thousands of proteins. nih.gov

In a typical pulsed SILAC (pSILAC) experiment, cells are first grown in a "light" medium and then switched to a "heavy" medium containing isotopically labeled amino acids at the same time as the this compound is introduced. biorxiv.org By analyzing the ratio of "heavy" to "light" forms of each peptide from the this compound-labeled and enriched protein fraction, one can determine the rate of new protein synthesis. nih.govbiorxiv.org Conversely, by monitoring the disappearance of the "light" peptides from the total proteome over time, protein degradation rates can be calculated. biorxiv.org

This approach provides a comprehensive view of protein homeostasis and how it is affected by this compound treatment or other perturbations. biorxiv.org

Identification of Protein Targets and Interaction Partners

Gene Expression and Transcriptomic Studies in Response to this compound

To understand the broader cellular response to this compound, researchers can perform gene expression and transcriptomic analyses. These studies measure the levels of messenger RNA (mRNA) for all genes in the genome, providing a snapshot of the genes that are being actively transcribed at a particular time. nih.gov

Studies have shown that S-propargyl-cysteine (SPRC) can influence gene expression. For example, in Saccharomyces cerevisiae, SPRC treatment led to the upregulation of genes involved in sulfur amino acid biosynthesis. researchgate.net This suggests that the cell perceives the presence of this analog and attempts to compensate by increasing the production of natural sulfur-containing amino acids. researchgate.net

Transcriptomic analyses, often performed using techniques like RNA sequencing (RNA-Seq), can reveal widespread changes in gene expression in response to a compound. nih.gov For instance, studies on cells treated with other cysteine-modifying compounds have shown significant alterations in the expression of genes related to stress responses, metabolism, and cell signaling. nih.govnih.gov A similar comprehensive transcriptomic analysis of this compound-treated cells would likely reveal complex regulatory networks that are activated in response to the incorporation of this non-canonical amino acid.

Table 2: Illustrative Gene Ontology (GO) Terms Enriched in Transcriptomic Studies of Cysteine-Related Perturbations

ConditionOrganism/Cell TypeEnriched GO Terms (Upregulated Genes)Enriched GO Terms (Downregulated Genes)
S-propargyl-cysteine treatmentSaccharomyces cerevisiaeSulfur amino acid biosynthetic processData not specified
L-cysteine deprivationEntamoeba histolyticaIron-sulfur cluster assembly, DNA repairTranslation, Ribosome biogenesis
Nitro-conjugated linoleic acid treatmentHuman coronary artery smooth muscle cellsAntioxidant response, Lipid metabolismCell cycle, DNA replication

This table provides examples of how transcriptomic studies can reveal the cellular processes affected by perturbations related to cysteine metabolism or modification. The data for S-propargyl-cysteine is specific, while the others are analogous examples of cysteine-related stress. Data sourced from multiple transcriptomic studies. researchgate.netnih.govnih.gov

Analysis of Sulfur Amino Acid Biosynthesis Pathways

This compound (SPRC) is a pivotal chemical tool for investigating the intricacies of sulfur amino acid biosynthesis. It serves as a substrate for the enzyme cystathionine (B15957) γ-lyase (CSE), a key player in the transsulfuration pathway. mdpi.comfrontiersin.org This pathway is crucial for converting methionine to cysteine via the intermediate, cystathionine. researchgate.netucd.iecambridge.org CSE catalyzes the final step, cleaving cystathionine to produce L-cysteine. ucd.iefrontiersin.org By introducing SPRC, which is an analog of L-cysteine, into a biological system, researchers can study the activity and metabolic consequences of the CSE enzyme. frontiersin.orgnih.gov

The enzymatic processing of SPRC by CSE leads to the production of hydrogen sulfide (B99878) (H2S), a gaseous signaling molecule. frontiersin.orgfrontiersin.orgnih.gov This allows for the study of H2S biogenesis and its relationship with sulfur amino acid metabolism. For example, in yeast models, the introduction of SPRC and its subsequent catalysis by CSE (the yeast homolog is Cys3p) was shown to increase the intracellular levels of H2S. mdpi.comfrontiersin.org This, in turn, enhanced the expression of genes involved in the broader sulfur amino acid biosynthesis pathway, demonstrating a positive feedback loop where H2S stimulates its own production network. frontiersin.orgresearchgate.net Furthermore, inhibiting CSE can lead to a significant reduction in the transsulfuration flux, as demonstrated by a decrease of 80-90% in the transfer of radiolabeled sulfur from methionine to glutathione (B108866) (GSH) in cultured cells, highlighting the pathway's importance for GSH synthesis. researchgate.netnih.gov

Investigation of H2S-Related Transcriptomic Alterations

The use of this compound provides a method to explore how H2S signaling affects global gene expression. frontiersin.org By modulating H2S levels, SPRC treatment can induce significant transcriptomic changes, which can be identified using techniques like RNA sequencing. frontiersin.orgnih.gov These analyses reveal the genetic pathways and cellular processes that are under the regulatory control of H2S.

In a study using Saccharomyces cerevisiae as a model organism, transcriptomic analysis after SPRC treatment revealed a significant upregulation of genes involved in the "sulfur amino acid biosynthetic process". frontiersin.orgresearchgate.net This indicates that H2S, produced from SPRC, acts as a signaling molecule that directly influences the genetic machinery of its own metabolic pathway. frontiersin.orgnih.gov The findings from Gene Set Enrichment Analysis (GSEA) and other bioinformatics tools confirmed that the genes most significantly influenced by SPRC were enriched in pathways related to amino acid biosynthesis. researchgate.net

In more complex models, such as mammalian macrophages, RNA sequencing has also been employed to understand the effects of SPRC. nih.gov These investigations have identified the JAK/STAT signaling pathway as being significantly modulated by SPRC treatment, revealing a mechanism by which H2S can regulate inflammation at the transcriptomic level. nih.govresearchgate.net

frontiersin.orgresearchgate.net
Table 1: Summary of Transcriptomic Findings in S. cerevisiae after SPRC Treatment
Analysis TypeHighlighted Gene Ontology (GO) Term / PathwayKey FindingReference
DAVID-GO AnalysisGO:0000097: sulfur amino acid biosynthetic processGenes influenced by SPRC are significantly enriched in this process.
DAVID-KEGG Analysissce00450: Selenoamino acid metabolismSPRC-influenced genes are highly involved in this metabolic pathway, which overlaps with sulfur amino acid metabolism.
Generated code

Modulation of Cellular Processes and Signaling Pathways in Research Models

Regulation of Macrophage Polarization and Inflammatory Responses

This compound has been demonstrated to be a significant modulator of macrophage polarization, a key process in the inflammatory response. nih.gov Macrophages can exist in a pro-inflammatory M1 state or an anti-inflammatory M2 state, and the balance between these phenotypes is critical in the progression and resolution of inflammation. oncotarget.com Research using various models has shown that SPRC can shift this balance away from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. nih.govresearcher.life

In studies on temporomandibular joint osteoarthritis (TMJ-OA) in rats, SPRC treatment was found to reduce the infiltration of pro-inflammatory M1 macrophages while enhancing the polarization of anti-inflammatory M2 macrophages in the synovial tissue. nih.gov This shift was accompanied by a reduction in inflammatory markers typically produced by M1 cells, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Similar immunoregulatory effects were observed in models of sepsis-related cardiorenal syndrome, where SPRC regulated the macrophage phenotype from M1-like to M2-like, thereby protecting tissues from inflammatory injury. tandfonline.com This modulation of macrophage function highlights the anti-inflammatory potential of targeting the CSE/H2S pathway. nih.govnih.gov

nih.gov
Table 2: Effect of this compound (SPRC) on Macrophage Polarization Markers
Macrophage PhenotypeMarkerEffect of SPRC TreatmentReference
M1 (Pro-inflammatory)TNF-αReduced expression/release
IL-6Reduced expression/release
Generated code

Inhibition of JAK/STAT Signaling

A key molecular pathway through which this compound exerts its effects is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade. nih.govresearchgate.net This pathway is crucial for transducing signals from cytokines and growth factors to the nucleus to regulate genes involved in inflammation and immunity. semanticscholar.org Research has consistently shown that SPRC can inhibit the JAK/STAT pathway, particularly the JAK2/STAT3 axis. nih.govsemanticscholar.org

In a rat model of TMJ-OA, SPRC treatment effectively inhibited the phosphorylation of JAK2 and STAT3. nih.gov This inhibition was directly linked to the observed reduction in inflammatory markers like TNF-α and IL-6, as the expression of these cytokines is downstream of JAK/STAT activation. nih.govresearchgate.net Similarly, in studies of anemia of inflammation, SPRC was found to relieve symptoms by inhibiting the IL-6/JAK2/STAT3 pathway and subsequently reducing the production of hepcidin. semanticscholar.org This inhibitory action on JAK/STAT signaling appears to be a central mechanism for the anti-inflammatory properties of SPRC and the H2S it generates. nih.govsemanticscholar.org

Remodeling of Gut Microbiota and Bile Acid Metabolism in Animal Models

Investigations in animal models have revealed that this compound can significantly remodel the gut microbiota and consequently alter bile acid metabolism. nih.govnih.gov The gut microbiome is a complex ecosystem that plays a vital role in host metabolism and immunity, and its composition can be influenced by H2S. nih.govmdpi.com Bile acids, produced in the liver and modified by gut bacteria, are critical signaling molecules that regulate metabolic processes. mdpi.commdpi.com

In a study using a rat model of adjuvant-induced arthritis (AIA), treatment with SPRC led to a significant alteration in the structure of the gut microbiota. nih.govnih.gov Specifically, 16S rRNA gene sequencing showed that SPRC treatment caused an overrepresentation of the genus Bifidobacterium, a type of microbe known to possess bile salt hydrolase (BSH) activity. nih.govnih.gov BSH enzymes deconjugate primary bile acids, which is the first step in their conversion to secondary bile acids by the microbiota. mdpi.commdpi.com

nih.govnih.gov
Table 3: Effect of this compound (SPRC) on Gut Microbiota and Bile Acids in AIA Rats
CategoryParameterObserved Change with SPRCReference
Gut MicrobiotaGenus BifidobacteriumIncreased abundance
Plasma Bile AcidsGlycochenodeoxycholic acid (GCDCA)Decreased level
Generated code

Advanced Analytical and Characterization Techniques Applied to L Propargyl Cysteine Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of L-Propargyl-cysteine and its metabolic products. Its ability to provide highly accurate mass measurements is critical for determining the elemental composition of the parent compound and its metabolites, thereby offering a high degree of confidence in their identification. evotec.comfrontiersin.org When coupled with tandem mass spectrometry (MS/MS), HRMS provides detailed structural information through the analysis of fragmentation patterns.

In the context of metabolite identification, researchers utilize HRMS to detect and characterize biotransformation products of this compound in complex biological matrices. mdpi.com The process involves acquiring full scan mass spectra to detect potential metabolites and then performing product ion scans to obtain fragmentation data. acs.org These fragmentation spectra serve as a fingerprint for the metabolite's structure. mdpi.com For instance, in studies of S-propargyl-cysteine (SPRC), a related compound, metabolites are identified by comparing their accurate mass and MS/MS fragmentation spectra against biochemical databases. frontiersin.org The mass tolerance for confident identification is typically set to within ±10 ppm. frontiersin.org Advanced HRMS strategies, such as targeted data-independent acquisition (TDIA), enhance the sensitivity and selectivity of metabolite detection, making it possible to identify even trace-level metabolites. acs.orgresearchgate.net

Table 1: Applications of HRMS in this compound Research

Application Technique Information Obtained Significance
Structural Confirmation HRMS Provides highly accurate mass measurements for determining elemental composition. Confirms the identity and integrity of synthetic this compound.
Metabolite Identification LC-HRMS/MS Detects and provides structural information on biotransformation products in biological samples. frontiersin.orgmdpi.com Elucidates metabolic pathways and identifies biologically active or reactive metabolites. evotec.com
Fragmentation Analysis Tandem MS (MS/MS) Generates characteristic fragment ions from the parent molecule and its metabolites. mdpi.comacs.org Offers detailed structural evidence for the confirmation of proposed metabolite structures.
Trace-Level Detection Targeted Data-Independent Acquisition (TDIA) Enhances sensitivity and selectivity for discovering low-abundance metabolites. acs.orgresearchgate.net Enables a more comprehensive understanding of the metabolic fate of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of this compound and its derivatives. Unlike mass spectrometry, which provides mass-to-charge ratios, NMR defines the exact position of atoms and their connectivity within a molecule, offering deep mechanistic insights. hyphadiscovery.com Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are particularly powerful for resolving complex structures and confirming the precise site of metabolic transformations. mdpi.com

Beyond structural analysis, quantitative NMR (qNMR) has become a vital method for assessing the purity of this compound without the need for an identical reference standard for the compound itself. hyphadiscovery.com The technique relies on comparing the integral of a specific signal from the analyte with that of a certified internal standard of known purity. mdpi.comnist.gov This approach provides an absolute determination of purity, which is crucial for ensuring the quality and consistency of the compound used in research. hyphadiscovery.comnist.gov The accuracy and reproducibility of qNMR make it a preferred method for the certification of chemical standards. mdpi.com

Table 2: NMR Spectroscopy Applications in this compound Studies

Application Technique Key Features Purpose
Purity Assessment Quantitative 1H NMR (qNMR) Compares analyte signal integral to a certified internal standard of known mass and purity. hyphadiscovery.commdpi.com Provides an absolute, accurate, and traceable measurement of compound purity. nist.gov
Structural Elucidation 1D (1H, 13C) and 2D NMR (COSY, HSQC, HMBC) Defines the exact position and connectivity of atoms within the molecule. hyphadiscovery.commdpi.com Unambiguously confirms the chemical structure of this compound and its metabolites.
Mechanistic Studies 2D NMR Identifies the precise location of biotransformations on the molecule. hyphadiscovery.com Offers insights into the enzymatic or chemical mechanisms responsible for metabolite formation.

Chromatographic Methods (HPLC, GC-MS) for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures like biological fluids or reaction media. researchgate.net High-Performance Liquid Chromatography (HPLC) is the predominant method used for the analysis of non-volatile and polar compounds such as amino acids. labmanager.com When coupled with mass spectrometry (HPLC-MS/MS), it provides a highly sensitive and selective method for quantifying this compound in preclinical studies. nih.gov For example, a mixed-mode reversed-phase and cation-exchange HPLC-MS/MS method has been developed for the quantification of S-propargyl-cysteine (SPRC) in rat plasma, demonstrating excellent linearity and accuracy. nih.gov

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful separation technique, though it is better suited for volatile and thermally stable compounds. labmanager.com Since amino acids are polar and non-volatile, they require a chemical derivatization step to increase their volatility before they can be analyzed by GC. This process typically involves replacing active hydrogens on polar functional groups with nonpolar moieties. While requiring an extra sample preparation step, GC-MS can be a viable alternative to HPLC for amino acid analysis. d-nb.info

Table 3: Comparison of Chromatographic Methods for this compound Analysis

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Ideal for non-volatile, polar, and thermally unstable compounds like amino acids. labmanager.com Requires derivatization to analyze non-volatile amino acids by making them volatile.
Primary Application Quantification of this compound in biological fluids (e.g., plasma). nih.gov Analysis of derivatized amino acids. d-nb.info
Coupling Commonly coupled with tandem mass spectrometry (MS/MS) for high sensitivity and selectivity. nih.gov Inherently coupled with mass spectrometry for identification and quantification.
Sample Preparation Often involves simple protein precipitation or extraction. nih.gov Requires a specific chemical derivatization step, which can be sensitive to moisture.

X-ray Crystallography and Cryo-Electron Microscopy for Structural Biology Studies

To understand how this compound interacts with its biological targets, such as enzymes, researchers employ high-resolution structural biology techniques like X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM). mpg.detaylorfrancis.com These methods provide detailed, three-dimensional atomic models of macromolecules and their complexes. mpg.deberstructuralbioportal.org

X-ray crystallography has been the leading technique for determining the structures of proteins and has been used to visualize the interaction of related compounds with their target enzymes. For example, the structure of the enzyme CsdB in a complex with L-propargylglycine was determined using X-ray crystallography, revealing the precise binding mode. This technique requires the growth of high-quality crystals of the protein-ligand complex, which are then exposed to an X-ray beam to produce diffraction patterns that can be mathematically reconstructed into an electron density map and an atomic model. mpg.deevotec.com

Cryo-EM has emerged as a revolutionary technique for determining the structures of large, dynamic, or membrane-bound protein complexes that are often difficult to crystallize. researchgate.netnih.gov The method involves flash-freezing purified molecules in a thin layer of vitrified ice and imaging them with an electron microscope. nih.gov The resulting two-dimensional images are then computationally combined to reconstruct a 3D model. nih.gov Both X-ray crystallography and Cryo-EM are invaluable for structure-based drug design, providing a detailed blueprint of the ligand-binding site that can guide the optimization of new therapeutic agents. evotec.commdpi.com

Table 4: Structural Biology Techniques for Studying this compound Interactions

Technique Principle Sample Requirements Information Provided
X-ray Crystallography X-ray diffraction from a single, highly ordered crystal of the protein-ligand complex. mpg.de Purified, crystallizable protein-ligand complex. mpg.deevotec.com High-resolution 3D atomic model of the binding site and ligand interaction. berstructuralbioportal.org
Cryo-Electron Microscopy (Cryo-EM) 3D reconstruction from 2D projection images of flash-frozen molecules in vitreous ice. nih.gov Purified protein-ligand complex in solution; does not require crystallization. researchgate.net Near-atomic resolution structures of large or flexible macromolecular complexes. taylorfrancis.comnih.gov

Future Directions and Emerging Research Avenues for L Propargyl Cysteine

Development of Next-Generation L-Propargyl-cysteine-Based Probes with Enhanced Specificity

The future of this compound research lies heavily in the creation of more sophisticated and specific probes for studying biological processes. While current probes have proven effective, the next generation will focus on overcoming limitations such as off-target reactivity and the need for a complete understanding of enzyme-substrate interactions. nih.gov

A significant challenge in probe design is ensuring that they react specifically with their intended targets, especially within the complex environment of a cell. frontiersin.org For instance, in the study of the ubiquitin pathway, probes are being designed to mimic the natural interactions between enzymes and their substrates more closely. nih.gov This involves moving beyond simple propargyl warheads to more complex structures that incorporate features of the native substrate, thereby increasing binding affinity and specificity. nih.govfrontiersin.org

One promising strategy involves the development of activity-based probes (ABPs) with enhanced selectivity. ABPs are designed to covalently bind to the active site of specific enzymes, providing a direct measure of their activity. mdpi.com For this compound-based probes, this means optimizing the linker region and the reporter tag to minimize interference with biological activity and improve detection. mdpi.com Researchers are exploring the use of different "warheads," the reactive group that binds to the enzyme, to fine-tune the probe's reactivity and selectivity for different classes of enzymes, such as cysteine proteases. universiteitleiden.nl

Furthermore, the development of fluorogenic or quenched fluorescent probes represents a significant step forward. mdpi.com These probes are designed to become fluorescent only after reacting with their target, reducing background noise and allowing for real-time imaging of enzyme activity within living cells. mdpi.com This approach, combined with the inherent reactivity of the propargyl group, will enable researchers to visualize biological processes with unprecedented clarity.

Exploration of this compound in Multi-Omics Approaches

The integration of this compound-based techniques with multi-omics platforms represents a powerful strategy for gaining a comprehensive understanding of complex biological systems. frontlinegenomics.commdpi.com Multi-omics combines data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of cellular function. frontlinegenomics.com this compound, with its ability to tag and identify proteins, is particularly well-suited for proteomics applications within a multi-omics framework. mdpi.commdpi.com

By using this compound to label specific protein populations, researchers can enrich and identify these proteins using mass spectrometry-based proteomics. This targeted approach can reveal changes in protein expression, modification, and interaction in response to various stimuli or in different disease states. mdpi.com When combined with transcriptomics data, which measures gene expression, researchers can correlate changes in protein levels with changes in their corresponding mRNA transcripts, providing insights into the regulatory mechanisms at play. mdpi.com

Furthermore, integrating proteomics data obtained through this compound labeling with metabolomics data can uncover the downstream effects of protein activity on cellular metabolism. mdpi.commdpi.com Metabolomics analyzes the complete set of small-molecule metabolites within a biological sample, offering a snapshot of the cell's metabolic state. frontlinegenomics.com By linking changes in specific protein activity to alterations in metabolic pathways, researchers can build a more complete picture of how cellular processes are regulated and interconnected. mdpi.comahajournals.org For example, a study on sorafenib-resistant liver cancer cells used a multi-omics approach to identify significant alterations in amino acid and nucleotide metabolic pathways. mdpi.com

The use of sophisticated data analysis tools, such as pathway enrichment analysis and machine learning algorithms, is crucial for integrating and interpreting the large datasets generated by multi-omics studies. mdpi.comqiagenbioinformatics.com These tools can help to identify key regulatory networks and biomarkers associated with specific biological conditions. mdpi.com

Omic LayerInformation ProvidedPotential Integration with this compound
Proteomics Study of the complete set of proteins, their structures, functions, and interactions. frontlinegenomics.comDirect labeling and identification of specific proteins and their modifications. mdpi.com
Transcriptomics Analysis of the complete set of RNA transcripts (the transcriptome). mdpi.comCorrelating changes in protein levels (identified via LPC) with gene expression levels. mdpi.com
Metabolomics The study of the complete set of small-molecule metabolites. frontlinegenomics.comLinking protein activity (measured with LPC probes) to changes in metabolic pathways. mdpi.commdpi.com
Genomics Study of an organism's complete set of DNA (the genome). frontlinegenomics.comUnderstanding the genetic basis for altered protein function identified through LPC labeling.

Computational Chemistry and Molecular Modeling for Predicting this compound Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the interactions of this compound with its biological targets. upc.edunextmol.com These computational approaches allow researchers to simulate and analyze molecular behavior at an atomic level, providing insights that can guide the design of new and improved probes. upc.edunextmol.com

Molecular modeling encompasses a range of techniques, including quantum mechanics (QM) and molecular mechanics (MM), which can be used to calculate the energy of a molecular system and predict its structure and reactivity. upc.edukallipos.gr For this compound, these methods can be used to study its binding to the active site of an enzyme, helping to understand the factors that govern its specificity and reactivity. nih.gov By simulating the interaction between the propargyl group and the enzyme's active site residues, researchers can predict the likelihood of a reaction and identify potential off-target interactions. nih.gov

Structure-based drug design (SBDD) principles are also being applied to the development of this compound-based probes. SBDD relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and specificity. By using techniques like ligand docking and pharmacophore modeling, researchers can virtually screen libraries of this compound derivatives to identify those with the most promising binding properties.

A key challenge in modeling this compound interactions is the covalent nature of its binding to many of its targets, particularly cysteine proteases. nih.gov This requires specialized computational methods that can accurately model the formation of a covalent bond. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for this task, as they combine the accuracy of QM for the reactive part of the system with the efficiency of MM for the surrounding protein environment.

Computational TechniqueApplication to this compound Research
Molecular Dynamics Simulates the movement of this compound and its target protein over time, revealing dynamic aspects of their interaction. nextmol.com
Quantum Chemistry Computes the electronic properties of this compound and its reactive intermediates, providing insights into its chemical reactivity. nextmol.com
Ligand Docking Predicts the preferred binding orientation of this compound within the active site of a protein.
Pharmacophore Modeling Identifies the key chemical features of this compound required for binding to its target.

Expanding the Scope of Bioorthogonal Reactions with this compound

The alkyne group of this compound is a key feature that allows it to participate in bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". iris-biotech.denih.gov These reactions are highly specific and can occur in complex biological environments without interfering with native cellular processes. nih.gov Future research will focus on expanding the repertoire of bioorthogonal reactions available for this compound, leading to new and more versatile applications.

While CuAAC is a powerful tool, the copper catalyst can be toxic to cells, limiting its use in living systems. nih.gov This has spurred the development of copper-free click chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgcambridge.org In SPAAC, the alkyne is activated by incorporating it into a strained ring system, which allows it to react with azides without the need for a catalyst. acs.org Adapting this compound for use in SPAAC reactions would significantly broaden its applicability in live-cell imaging and other in vivo studies.

Another area of exploration is the use of this compound in other types of bioorthogonal reactions beyond cycloadditions. For example, the propargyl group can be involved in reactions catalyzed by transition metals like gold or ruthenium. nih.gov These reactions can be used to trigger the release of a drug or the activation of a fluorescent probe at a specific site within a cell. nih.gov

Researchers are also investigating the use of this compound in combination with other bioorthogonal handles to achieve multiple, orthogonal labeling of different biomolecules within the same system. nih.gov This would allow for the simultaneous tracking of different proteins or other cellular components, providing a more dynamic and integrated view of cellular processes. The development of new ligation strategies, such as those based on the reaction of thiols with electron-deficient alkynes, further expands the possibilities for site-specific modification of proteins containing this compound. nih.gov

Bioorthogonal ReactionDescriptionRelevance to this compound
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A highly efficient "click" reaction between an alkyne and an azide (B81097), catalyzed by copper(I). iris-biotech.deThe primary bioorthogonal reaction for this compound, used for labeling proteins and other biomolecules. cambridge.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A copper-free click reaction that uses a strained alkyne to react with an azide. acs.orgA promising alternative to CuAAC for live-cell applications of this compound.
Inverse-Electron-Demand Diels-Alder (IEDDA) A copper-free click reaction between a diene and a dienophile. nih.govCould be used in conjunction with this compound for orthogonal labeling strategies.
Thiol-yne Reaction The addition of a thiol to an alkyne, which can be used for bioconjugation. iris-biotech.deOffers an alternative method for modifying proteins containing this compound.

Investigating this compound in Diverse Biological Model Systems

2D and 3D Cell Cultures: Traditional two-dimensional (2D) cell cultures have been instrumental in initial studies of this compound. the-scientist.com However, three-dimensional (3D) cell culture models, such as spheroids and organoids, are gaining prominence because they more accurately mimic the complex microenvironment of tissues. the-scientist.comnih.gov These models can provide more relevant insights into how this compound-based probes behave in a tissue-like context. frontiersin.org

Organ-on-a-Chip Systems: These microfluidic devices take 3D cell culture a step further by incorporating physiological cues like fluid flow and mechanical stress. nih.gov Organ-on-a-chip models of various organs, such as the liver, lung, and even tumors, can be used to study the distribution, metabolism, and efficacy of this compound-based probes and therapeutics in a highly controlled and human-relevant manner. nih.gov

Animal Models: While in vitro models are powerful, animal models remain essential for studying the systemic effects of this compound and its derivatives in a whole organism. biorxiv.org Rodent models, for example, have been used to map the proteome in various organ systems using this compound analogues. biorxiv.org These studies are crucial for evaluating the in vivo stability, biodistribution, and potential toxicity of new probes and for validating findings from in vitro experiments. frontiersin.org However, it is important to acknowledge the limitations of animal models in fully replicating human physiology. nih.govfrontiersin.org

Q & A

Basic Research Questions

How can researchers design a robust synthesis protocol for L-Propargyl-cysteine to ensure reproducibility?

Methodological Answer:

  • Begin by reviewing primary literature on cysteine derivatives and propargylation reactions to identify established synthetic routes. Cross-reference protocols from peer-reviewed journals (e.g., Journal of Organic Chemistry) and validate reaction conditions (temperature, catalysts, solvents) using computational tools like Gaussian for transition-state modeling .
  • Include purity validation via HPLC-UV and NMR spectroscopy, adhering to NIST standards for spectral data comparison . Document deviations (e.g., side reactions due to propargyl group reactivity) and optimize stoichiometry iteratively.

What analytical techniques are most suitable for characterizing this compound in preclinical studies?

Methodological Answer:

  • Combine mass spectrometry (LC-MS/MS) for molecular weight confirmation and circular dichroism (CD) to assess chiral integrity. For stability studies, use accelerated thermal degradation assays under controlled humidity, analyzing degradation products via GC-MS .
  • Cross-validate results with reference standards from authoritative databases (e.g., PubChem, NIST Chemistry WebBook) and report detection limits using ICH Q2(R1) guidelines .

How should researchers conduct a systematic literature review to identify knowledge gaps about this compound’s mechanisms?

Methodological Answer:

  • Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to define search terms (e.g., "this compound AND oxidative stress").
  • Query databases (PubMed, SciFinder) and filter results by study type (e.g., in vitro, animal models). Apply PRISMA guidelines to map evidence and identify contradictions (e.g., conflicting results on thiol-modulating effects) .

Advanced Research Questions

How can contradictory data on this compound’s antioxidant vs. pro-oxidant effects be resolved?

Methodological Answer:

  • Conduct dose-response experiments across physiological pH ranges (5.0–7.4) to model cellular environments. Use ROS-specific fluorescent probes (e.g., DCFH-DA) and compare results with positive controls (e.g., N-acetylcysteine).
  • Apply meta-analysis to aggregate datasets, testing for heterogeneity via Cochran’s Q statistic and adjusting for publication bias using funnel plots .

What statistical approaches are optimal for analyzing time-dependent pharmacokinetic data of this compound?

Methodological Answer:

  • Use non-compartmental analysis (NCA) for AUC and half-life calculations. For nonlinear kinetics, apply mixed-effects modeling (NONMEM) to account for inter-subject variability.
  • Validate models with bootstrapping (1,000 iterations) and report confidence intervals. Consult institutional statisticians early to align with NIH reporting standards .

How to design a preclinical study evaluating this compound’s neuroprotective effects while addressing ethical constraints?

Methodological Answer:

  • Follow ARRIVE 2.0 guidelines for animal studies: define endpoints (e.g., motor function via rotarod tests), use blinding for behavioral assessments, and include sham-operated controls.
  • Submit protocols to an IACUC for approval, emphasizing 3R principles (Reduction, Refinement, Replacement). Use power analysis to justify sample sizes and minimize unnecessary animal use .

What strategies mitigate batch-to-batch variability in this compound production for in vitro assays?

Methodological Answer:

  • Implement Quality-by-Design (QbD) principles: identify critical process parameters (CPPs) via Plackett-Burman screening , then optimize using response surface methodology (RSM) .
  • Characterize batches with X-ray crystallography for structural consistency and archive samples in anhydrous conditions to prevent thiol oxidation .

How can researchers validate this compound’s target engagement in complex biological systems?

Methodological Answer:

  • Use click chemistry (e.g., CuAAC) to conjugate this compound with fluorescent tags for live-cell imaging. Pair with pull-down assays and Western blotting to confirm protein binding.
  • Validate specificity using CRISPR-Cas9 knockout models of suspected targets (e.g., Nrf2) and correlate findings with functional assays (e.g., glutathione redox ratios) .

Key Methodological Frameworks

  • For Hypothesis Development: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
  • For Data Contradictions: Apply Bradford Hill criteria to assess causality in conflicting results .
  • For Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.